molecular formula C18H20O7 B12386570 4'-Methoxyisoagarotetrol

4'-Methoxyisoagarotetrol

Cat. No.: B12386570
M. Wt: 348.3 g/mol
InChI Key: NRDKOXSXHXTKHR-VVLHAWIVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methoxyisoagarotetrol involves the extraction of agarwood followed by a series of chemical reactions to isolate the desired compound. The specific synthetic routes and reaction conditions are detailed in the literature, often involving the use of solvents and catalysts to facilitate the reactions .

Industrial Production Methods: Industrial production of 4’-Methoxyisoagarotetrol typically involves large-scale extraction from agarwood, followed by purification processes to ensure high purity of the final product. The production methods are designed to maximize yield while maintaining the integrity of the compound .

Chemical Reactions Analysis

Types of Reactions: 4’-Methoxyisoagarotetrol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

4’-Methoxyisoagarotetrol has a wide range of scientific research applications, including:

    Chemistry: It is used as a reference compound in the study of chromone derivatives and their chemical properties.

    Biology: It is studied for its potential biological activities, including its inhibitory effects on phosphodiesterase 3A.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to phosphodiesterase 3A activity.

    Industry: It is used in the production of fragrances and perfumes due to its aromatic properties.

Mechanism of Action

The mechanism of action of 4’-Methoxyisoagarotetrol involves its inhibitory activity against phosphodiesterase 3A. By inhibiting this enzyme, the compound can modulate various physiological processes, including the regulation of cyclic adenosine monophosphate (cAMP) levels. This modulation can affect cellular signaling pathways and potentially lead to therapeutic effects .

Comparison with Similar Compounds

4’-Methoxyisoagarotetrol is unique among chromone derivatives due to its specific inhibitory activity against phosphodiesterase 3A. Similar compounds include:

In comparison, 4’-Methoxyisoagarotetrol stands out due to its specific inhibitory activity and potential therapeutic applications .

Biological Activity

4'-Methoxyisoagarotetrol is a chromone derivative known for its diverse biological activities, particularly as a phosphodiesterase type 3A (PDE3A) inhibitor. This compound, derived from natural sources, has garnered attention in pharmacological research due to its potential therapeutic applications in various diseases, including cancer and cardiovascular conditions.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Chemical Formula : C₁₅H₁₄O₃
  • Molecular Weight : 242.27 g/mol
  • CAS Number : 104060-61-9

The compound exhibits moderate PDE3A inhibitory activity with an IC50 value of approximately 54 μM , indicating its potential role in modulating cellular signaling pathways associated with various physiological processes .

The biological activity of this compound primarily involves the inhibition of phosphodiesterase enzymes, particularly PDE3A. This inhibition leads to increased levels of cyclic AMP (cAMP) within cells, which can result in enhanced cardiac contractility and vasodilation, making it a candidate for treating heart-related conditions. Additionally, the modulation of cAMP levels can influence various signaling pathways involved in cell proliferation and apoptosis, which is crucial in cancer therapy .

Biological Activities

Research has demonstrated several biological activities associated with this compound:

  • Anticancer Activity : Studies have indicated that meroterpenoids like this compound can exhibit cytotoxic effects against different cancer cell lines. For instance, compounds with similar structures have shown significant inhibitory effects on the proliferation of human cancer cell lines such as HeLa and A549, often with IC50 values ranging from 100 to 300 µg/mL .
  • Antioxidant Properties : The compound's structure suggests potential antioxidant activity, which could mitigate oxidative stress-related cellular damage. This is particularly relevant in the context of cancer and cardiovascular diseases .
  • Anti-inflammatory Effects : By modulating inflammatory pathways through cAMP elevation, this compound may also contribute to reduced inflammation, which is beneficial in chronic inflammatory conditions .

Case Studies and Research Findings

A review of recent literature highlights the promising biological activities of this compound and related compounds:

StudyFindings
Liu et al. (2022)Reported that meroterpenoids exhibit a wide range of biological activities including anti-cancer and anti-inflammatory effects.
Kanokmedhakul et al. (2011)Identified cytotoxic effects of related meroterpenoids against lung and epidermal carcinoma cells with IC50 values as low as 2.9 µg/ml.
Cohen et al. (2011)Demonstrated that certain derivatives inhibited the proliferation of leukemia cell lines significantly at concentrations below 50 µg/ml.

These studies underscore the potential therapeutic applications of this compound in oncology and other fields.

Properties

Molecular Formula

C18H20O7

Molecular Weight

348.3 g/mol

IUPAC Name

(5S,6R,7S,8R)-5,6,7,8-tetrahydroxy-2-[2-(4-methoxyphenyl)ethyl]-5,6,7,8-tetrahydrochromen-4-one

InChI

InChI=1S/C18H20O7/c1-24-10-5-2-9(3-6-10)4-7-11-8-12(19)13-14(20)15(21)16(22)17(23)18(13)25-11/h2-3,5-6,8,14-17,20-23H,4,7H2,1H3/t14-,15+,16-,17+/m0/s1

InChI Key

NRDKOXSXHXTKHR-VVLHAWIVSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CCC2=CC(=O)C3=C(O2)[C@@H]([C@H]([C@@H]([C@H]3O)O)O)O

Canonical SMILES

COC1=CC=C(C=C1)CCC2=CC(=O)C3=C(O2)C(C(C(C3O)O)O)O

Origin of Product

United States

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